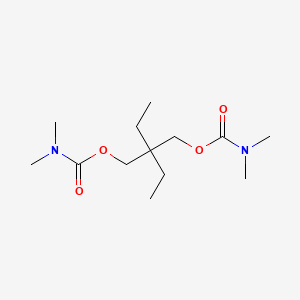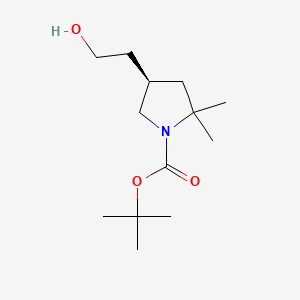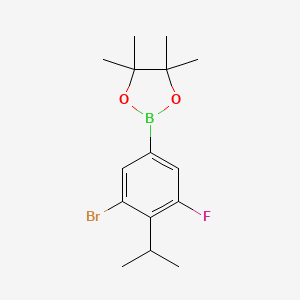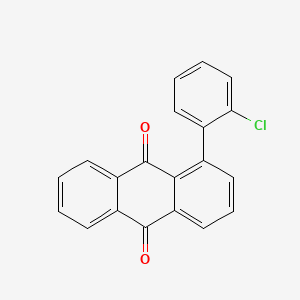
Anthraquinone, 1-(o-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of anthraquinone, which is a well-known chemical scaffold used in various applications, including dyes, pigments, and pharmaceuticals . The presence of the o-chlorophenyl group in the structure of anthraquinone imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthraquinone, 1-(o-chlorophenyl)-, typically involves the Friedel-Crafts acylation of anthraquinone with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Anthraquinone+o-Chlorobenzoyl chlorideAlCl3Anthraquinone, 1-(o-chlorophenyl)-+HCl
Industrial Production Methods
Industrial production of anthraquinone, 1-(o-chlorophenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality anthraquinone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Anthraquinone, 1-(o-chlorophenyl)-, has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of anthraquinone, 1-(o-chlorophenyl)-, involves its interaction with cellular proteins and nucleic acids. The compound can inhibit the activity of key enzymes and proteins involved in cellular processes, leading to the disruption of cell function and induction of apoptosis . The molecular targets include kinases, topoisomerases, and other essential cellular proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)anthracene-9,10-dione
- 1-(2-Chlorophenyl)-9,10-anthraquinone
Uniqueness
Anthraquinone, 1-(o-chlorophenyl)-, is unique due to the presence of the o-chlorophenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
20600-79-7 |
|---|---|
Molekularformel |
C20H11ClO2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChI-Schlüssel |
RLPGJRMLADCSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



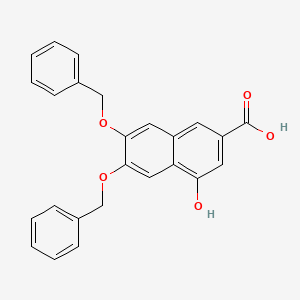

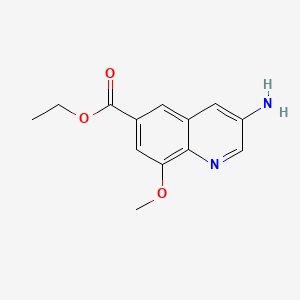
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
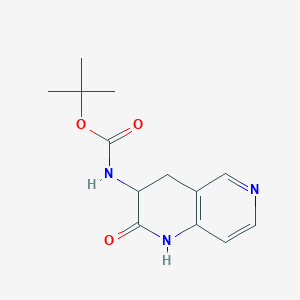
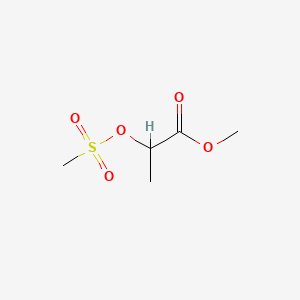

![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
